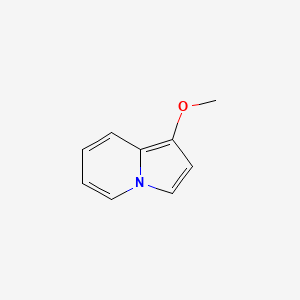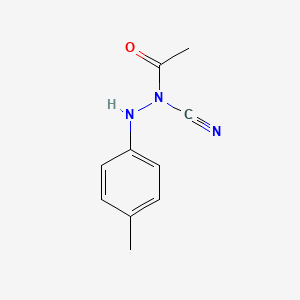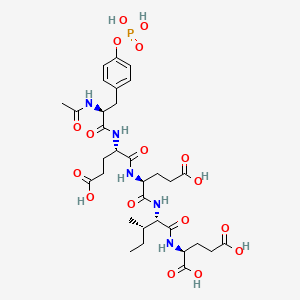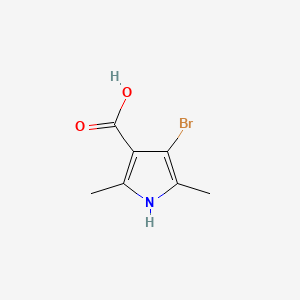
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy- is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as barbituric acid, the pyrimidine ring is constructed through cyclization reactions.
Substitution Reactions:
Coupling with Benzamide: The final step involves coupling the substituted pyrimidine with benzamide, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces quinones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Protein Binding Studies: Used to study protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy- exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Such as N-(4-hydroxyphenyl)benzamide.
Pyrimidine Derivatives: Like 5-fluorouracil and cytosine.
Uniqueness
Structural Complexity: The combination of benzamide and substituted pyrimidine makes it unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
176378-92-0 |
|---|---|
Molecular Formula |
C18H16N4O5 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C18H16N4O5/c1-21-17(26)14(20-16(25)10-7-12(23)9-13(24)8-10)15(19)22(18(21)27)11-5-3-2-4-6-11/h2-9,23-24H,19H2,1H3,(H,20,25) |
InChI Key |
HLGGATXFUILYMJ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=CC(=C3)O)O |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=CC(=C3)O)O |
Synonyms |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)
![2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol](/img/structure/B576118.png)


![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)
![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)
